Home > Products > Screening Compounds P140141 > 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one - 1520741-03-0

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Catalog Number: EVT-1739676
CAS Number: 1520741-03-0
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases. It exhibits preferential binding to the activated conformation of c-Met. This compound is being investigated as a potential cancer treatment [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the MET kinase, demonstrating nanomolar activity. This compound exhibits favorable pharmacokinetic properties and robust in vivo antitumor activity in MET-dependent models [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [].

5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical

  • Compound Description: This compound is a fluorinated pyrazolyl-substituted nitronyl nitroxide radical used as a ligand in the synthesis of heterospin complexes with transition metals [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. This compound shows high selectivity for the double mutant EGFRs over the wild-type EGFR [].

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It demonstrates high selectivity for CB1R and effectively reduces body weight and food intake in preclinical models [].
Overview

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound incorporates a cyclobutane ring and a pyrazole moiety, which are significant in various biological activities.

Source

The compound is synthesized through various organic reactions, particularly involving pyrazolone derivatives, which are known for their diverse pharmacological properties. The pyrazolone structural motif has been extensively studied in medicinal chemistry for its ability to form derivatives with significant biological activity .

Classification

This compound falls under the category of pyrazolone derivatives, which are a subset of heterocyclic compounds. Pyrazolones are characterized by their five-membered ring containing two nitrogen atoms and have been linked to various biological activities, including anti-inflammatory and antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the condensation of hydrazines with β-ketoester compounds. This classical method utilizes organic bases like piperidine or inorganic bases such as sodium hydride in boiling ethanol or methanol solvents .

Technical Details

The process often includes the following steps:

  1. Formation of the Pyrazolone Ring: The initial reaction between hydrazine and β-ketoesters leads to the formation of a pyrazolone structure.
  2. Cyclobutane Ring Formation: Subsequent reactions involve cyclization to form the cyclobutane moiety.
  3. Dimethyl Substitution: The introduction of dimethyl groups at specific positions on the cyclobutane ring enhances the compound's stability and reactivity.
Molecular Structure Analysis

Data

  • Molecular Formula: C₁₁H₁₄N₂O
  • Molecular Weight: Approximately 194.24 g/mol
  • Key Functional Groups: Cyclobutanone, Pyrazole
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Substitution: The presence of the pyrazole ring allows for electrophilic substitution reactions at the C-4 position.
  2. Nucleophilic Addition: The carbonyl group in cyclobutanone can undergo nucleophilic addition reactions with various nucleophiles.

Technical Details

These reactions can be facilitated under mild conditions, often yielding further derivatives that may enhance biological activity or alter physicochemical properties.

Mechanism of Action

Process

The mechanism of action for compounds like 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves:

  1. Binding to Biological Targets: The pyrazole moiety can interact with enzymes or receptors due to its ability to form hydrogen bonds and π-stacking interactions.
  2. Modulation of Biological Pathways: Through these interactions, the compound may influence various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activities.

Data

Studies indicate that modifications on the pyrazole ring significantly impact binding affinity and biological efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical organic reactions such as oxidation and reduction due to its functional groups.
Applications

Scientific Uses

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or infections.
  2. Biological Research: Investigating the mechanisms of action related to pyrazolone derivatives and their effects on cellular pathways.

Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of interest in ongoing pharmaceutical studies .

Introduction to 2,2-Dimethyl-3-(1-Methyl-1H-Pyrazol-4-yl)Cyclobutan-1-One in Modern Chemical Research

This hybrid heterocyclic compound integrates a strained cyclobutanone core with a biologically prevalent 1-methylpyrazole heterocycle, creating a structurally unique scaffold with emerging significance in medicinal chemistry and synthetic organic research. Its distinct three-dimensional architecture, combining conformational constraint with polar functionality, offers novel opportunities for molecular design targeting biologically relevant proteins and pathways. Characterized by the CAS registry number 1520741-03-0 and molecular formula C₁₀H₁₄N₂O, this molecule exemplifies contemporary strategies in fragment-based drug discovery where compact, stereodefined frameworks serve as versatile building blocks [3].

Nomenclature and Structural Significance in Heterocyclic Chemistry

Systematic IUPAC nomenclature designates this compound as 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one, precisely defining its molecular framework: a cyclobutanone ring ketone at position 1, geminal dimethyl groups at position 2, and a 1-methylpyrazole substituent at position 3. Its canonical SMILES representation (CC1(C(CC1=O)C2=CN(N=C2)C)C) encodes the connectivity, while the InChIKey (PPKDLCQDSIQIQJ-UHFFFAOYSA-N) provides a unique structural identifier [3].

Structurally, the molecule exhibits significant three-dimensionality arising from the puckered conformation of the cyclobutane ring (folding angle ~35°), which relieves torsional strain while maintaining substantial ring strain energy (~26.3 kcal/mol). This puckering positions the pyrazole ring approximately perpendicular to the cyclobutane plane, creating a spatially compact assembly. The pyrazole moiety contributes aromatic character, nitrogen hydrogen-bond acceptors/donors (N2, N3), and π-electron density, contrasting with the aliphatic, electrophilic carbonyl of the strained cyclobutanone. This juxtaposition creates an amphiphilic molecular profile—hydrophobic domains (gem-dimethyl, pyrazole methyl, cyclobutane CH₂) coexist with polar/ionic features (ketone, pyrazole nitrogens). Theoretical analyses (DFT calculations) indicate the 1-methylpyrazole orientation minimizes steric clash with the cyclobutane while allowing potential conjugation effects between the heterocycle’s π-system and the ketone’s carbonyl [3] [5].

Historical Evolution of Pyrazole-Cyclobutanone Hybrids in Drug Discovery

The strategic fusion of pyrazole and cyclobutanone pharmacophores represents a deliberate evolution in heterocyclic medicinal chemistry. Pyrazoles have featured prominently in drug development since the 19th century (e.g., antipyrine), valued for their metabolic stability, hydrogen-bonding capability, and isosteric replacement potential for amides or carboxylic acids. Cyclobutanes remained relatively underexploited until advances in synthetic methodologies (e.g., [2+2] photocycloadditions, enantioselective cyclizations) facilitated their incorporation into complex molecules over the past two decades [5] [6].

Early pyrazole-cyclobutane hybrids focused primarily on agrochemicals and simple analogs. The specific integration with cyclobutanones emerged more recently, driven by recognition of the ketone’s dual role: a synthetic handle for diversification and a conformational constraint element enhancing target binding selectivity. Cyclobutanones’ heightened carbonyl reactivity (due to ring strain) enables chemoselective transformations like nucleophilic additions, reductions, or olefinations, unavailable to less strained ketones. Furthermore, their use as aryl bioisosteres gained traction following observations that saturated cores improve solubility and reduce metabolic risks compared to flat aromatics. For instance, cyclobutyl replacements of meta-substituted benzenes in kinase inhibitors demonstrated improved potency and pharmacokinetics [5]. The gem-dimethyl substitution in this specific compound further modulates steric and electronic properties—Thorpe-Ingold effects enhance ring puckering, while the methyl groups shield the ketone from nucleophilic attack, improving stability [3] [5].

Theoretical Frameworks for Bridged Cyclic-Ketone-Pyrazole Systems

Computational and conceptual models provide critical insights into the behavior and design of pyrazole-cyclobutanone hybrids. Three frameworks are particularly relevant:

  • Strain-Energy Utilization: The cyclobutanone’s ring strain (~26.3 kcal/mol) confers heightened electrophilicity to the carbonyl carbon, enabling reactions with weak nucleophiles under mild conditions—unfeasible for cyclohexanones. Molecular orbital analysis shows significant LUMO localization at the carbonyl, facilitating nucleophilic attack. Strain release can drive thermodynamically unfavorable reactions, a principle exploited in target engagement (e.g., covalent inhibition if strategically designed) [5].
  • Conformational Restriction Theory: The cyclobutane’s puckered structure restricts rotation about the C3-C(pyrazole) bond, pre-organizing the molecule into defined conformational states. This reduces the entropic penalty upon binding biological targets compared to flexible chains. Quantitative Structure-Activity Relationship (QSAR) models incorporating torsional barrier energies and dihedral angles predict optimal substituent patterns for maximizing pre-organization [3] [5].
  • Hybrid Pharmacophore Space Modeling: Density Functional Theory (DFT) studies map electrostatic potential surfaces, identifying regions of high electron density (pyrazole nitrogens: δ⁻ ~ -35 kcal/mol) suitable for hydrogen-bond acceptance and areas of electron deficiency (cyclobutanone carbonyl: δ⁺ ~ +30 kcal/mol). Molecular docking simulations suggest the pyrazole N2 nitrogen often engages in key hydrogen bonds with protein residues (e.g., backbone NH in kinases), while the cyclobutane fills adjacent hydrophobic pockets inaccessible to bulkier cyclohexanes [3] [5].

Table 1: Key Structural and Computational Parameters of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Property CategoryParameterValue/DescriptionSignificance
IUPAC Name-2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-oneUnambiguous chemical identification
Molecular Formula-C₁₀H₁₄N₂OMW = 178.23 g/mol
Cyclobutane GeometryRing Puckering Angle~153° (folding angle)Reduces torsional strain; influences 3D orientation of pyrazole
Cyclobutane Strain EnergyEstimated26.3 kcal/molEnhances carbonyl reactivity
Electrostatic FeaturesPyrazole N1 (tertiary)Low H-bonding propensitySterically hindered
Pyrazole N2δ⁻ ~ -35 kcal/mol (ESP)Primary H-bond acceptor site
Cyclobutanone Carbonylδ⁺ ~ +30 kcal/mol (ESP)Site for nucleophilic addition or H-bond donation
Stereoelectronic EffectGem-dimethyl groupsThorpe-Ingold effectEnhances ring puckering; shields carbonyl

Properties

CAS Number

1520741-03-0

Product Name

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

IUPAC Name

2,2-dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3

InChI Key

PPKDLCQDSIQIQJ-UHFFFAOYSA-N

SMILES

CC1(C(CC1=O)C2=CN(N=C2)C)C

Canonical SMILES

CC1(C(CC1=O)C2=CN(N=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.